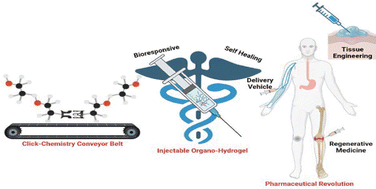Injectable organo-hydrogels influenced by click chemistry as a paramount stratagem in the conveyor belt of pharmaceutical revolution
Journal of Materials Chemistry B Pub Date: 2023-10-09 DOI: 10.1039/D3TB01674A
Abstract
The field of injectable hydrogels has demonstrated a paramount headway in the myriad of biomedical applications and paved a path toward clinical advancements. The innate superiority of hydrogels emerging from organic constitution has exhibited dominance in overcoming the bottlenecks associated with inorganic-based hydrogels in the biological milieu. Inorganic hydrogels demonstrate various disadvantages, including limited biocompatibility, degradability, a cumbersome synthesis process, high cost, and ecotoxicity. The excellent biocompatibility, eco-friendliness, and manufacturing convenience of organo-hydrogels have demonstrated to be promising in therapizing biomedical complexities with low toxicity and augmented bioavailability. This report manifests the realization of biomimetic organo-hydrogels with the development of bioresponsive and self-healing injectable organo-hydrogels in the emerging pharmaceutical revolution. Furthermore, the influence of click chemistry in this regime as a backbone in the pharmaceutical conveyor belt has been suggested to scale up production. Moreover, we propose an avant-garde design stratagem of developing a hyaluronic acid (HA)-based injectable organo-hydrogel via click chemistry to be realized for its pharmaceutical edge. Ultimately, injectable organo-hydrogels that materialize from academia or industry are required to follow the standard set of rules established by global governing bodies, which has been delineated to comprehend their marketability. Thence, this perspective narrates the development of injectable organo-hydrogels via click chemistry as a prospective elixir to have in the arsenal of pharmaceuticals.


Recommended Literature
- [1] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [2] The proton magnetic resonance spectrum and conformation of acetylcholine
- [3] Water-soluble polyglycerol-dendronized poly(norbornene)s with functional side-chains†
- [4] Block copolymers as bile salt sequestrants: intriguing structures formed in a mixture of an oppositely charged amphiphilic block copolymer and bile salt†
- [5] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [6] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†
- [7] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [8] P3-type K0.33Co0.53Mn0.47O2·0.39H2O: a novel bifunctional electrode for Na-ion batteries†
- [9] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [10] Ultracentrifugation-based multi-target affinity selection mass spectrometry†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 1587-07-1
-
CAS no.: 108694-93-5









